(3S)-叔丁基 4-(6-氨基吡啶-3-基)-3-甲基哌嗪-1-羧酸酯
描述
(3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
组胺 H4 受体配体
(3S)-叔丁基 4-(6-氨基吡啶-3-基)-3-甲基哌嗪-1-羧酸酯及其衍生物已被研究为组胺 H4 受体 (H4R) 的配体。这些化合物因其在治疗炎症和疼痛中的潜力而受到探索。例如,化合物 4-叔丁基-6-(4-甲基哌嗪-1-基)嘧啶-2-胺作为抗炎剂显示出有效的体外活性,并在疼痛模型中具有抗伤害感受活性,突出了 H4R 拮抗剂在疼痛管理中的潜力 (Altenbach 等,2008)。
蛋白酪氨酸激酶 Jak3 抑制剂的合成
该化合物是合成新型蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的关键中间体。已经提出了一种有效的合成方法,从容易获得的试剂 4-甲基吡啶开始,得到叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯,总收率很高,适用于工业放大 (陈新志,2011)。
抗癌药物中间体
- 与 (3S)-叔丁基 4-(6-氨基吡啶-3-基)-3-甲基哌嗪-1-羧酸酯相关的叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯是小分子抗癌药物的重要中间体。建立了该化合物的合成方法,并已用于开发抗抑郁、脑缺血的药物,并作为潜在的镇痛药 (张斌亮等,2018)。
立体选择性合成
叔丁基 3-烯丙基-4-羟基哌啶-1-羧酸酯及其衍生物的立体选择性合成已被报道。这些合成对于制备具有特定立体化学的化合物至关重要,这在药物开发中很重要 (Boev 等,2015)。
药物合成中的 Boc 基团迁移
研究了醇盐阴离子触发的 (3S)-叔丁基 4-(6-氨基吡啶-3-基)-3-甲基哌嗪-1-羧酸酯的酰亚胺衍生物的叔丁氧羰基 (Boc) 基团迁移,揭示了一个不寻常的九元环状过渡态。这项工作对于理解 Boc 基团迁移的化学非常重要,这是药物合成中的一个常见步骤 (薛和西尔弗曼,2010)。
安全和危害
作用机制
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets and cause significant changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred that the compound likely interferes with the metabolic processes of mycobacterium tuberculosis, thereby inhibiting its growth .
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their anti-tubercular activity . The impact of these properties on the bioavailability of the compound would need to be assessed through further studies.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved through the compound’s interaction with its target, leading to significant changes that inhibit the growth of the bacteria .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the action and stability of similar compounds .
属性
IUPAC Name |
tert-butyl (3S)-4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-10-18(14(20)21-15(2,3)4)7-8-19(11)12-5-6-13(16)17-9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H2,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAAKCSOXMISPQ-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。